

A Technical Guide to 1-Nitrohydantoin: Identifiers, Synthesis, and Biological Activity

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This document provides a comprehensive technical overview of 1-nitrohydantoin, a nitrosubstituted derivative of hydantoin. It is intended for researchers and professionals in chemistry and drug development, detailing its chemical identifiers, a representative synthesis protocol, and its notable biological activities. The information is presented with structured data tables and process diagrams to ensure clarity and ease of use.

Chemical and Physical Identifiers

1-Nitrohydantoin is a small heterocyclic compound. Its identity is established by various international chemical identifiers and properties. The primary identifiers are summarized below.



Identifier Type	Value	Source
CAS Number	56280-91-6	PubChem
PubChem CID	182645	PubChem
Molecular Formula	C ₃ H ₃ N ₃ O ₄	PubChem
Molecular Weight	145.07 g/mol	PubChem
IUPAC Name	1-nitroimidazolidine-2,4-dione	PubChem
Canonical SMILES	C1(C(=O)N(C(=O)N1) INVALID-LINK[O-])	PubChem
InChI Key	YAXPRBMBMHWJTE- UHFFFAOYSA-N	PubChem

Synthesis of 1-Nitrohydantoin

1-Nitrohydantoin is typically synthesized via the electrophilic nitration of hydantoin. The process involves treating hydantoin with a potent nitrating agent, such as a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride.

This protocol describes a representative method for the synthesis of 1-nitrohydantoin.

Materials:

- Hydantoin
- Fuming Nitric Acid (90%)
- Acetic Anhydride
- · Ice bath
- Stirring apparatus
- Filtration equipment (e.g., Büchner funnel)
- Deionized water





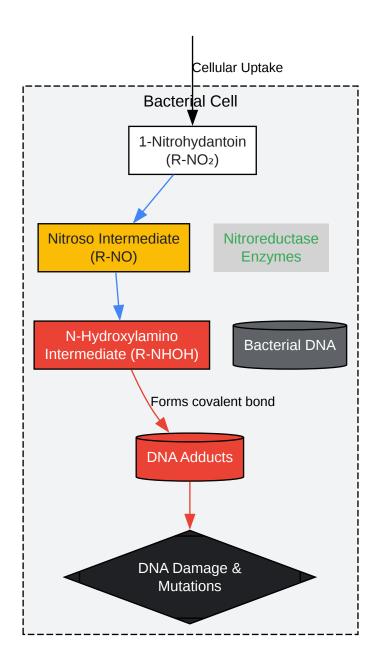


Procedure:

- Preparation: A reaction vessel equipped with a magnetic stirrer is placed in an ice bath to maintain a low temperature (0-5 °C).
- Reaction Mixture: Acetic anhydride is added to the reaction vessel. While stirring vigorously, hydantoin is slowly added to the chilled acetic anhydride.
- Nitration: Fuming nitric acid is added dropwise to the suspension. The temperature must be carefully controlled and kept below 10 °C throughout the addition to prevent runaway reactions and side-product formation.
- Reaction Time: After the addition is complete, the mixture is stirred for an additional 2-3 hours, allowing the reaction to proceed to completion while maintaining a low temperature.
- Precipitation: The reaction mixture is then slowly poured into a beaker containing ice-cold deionized water. The crude 1-nitrohydantoin product precipitates out of the solution.
- Isolation and Purification: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water to remove residual acids. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product.







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